3-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid

Proton affinity Electronic effects Ortho substitution

Early-stage peptide screening often requires separate procurement of L and D enantiomers, inflating cost and inventory complexity. This DL racemic mixture solves that by providing the authentic ortho-chloro steric and electronic profile in a single, economical purchase. • Single SKU for racemic/diastereomeric library construction-eliminates dual-enantiomer sourcing. • Ortho-Cl substitution delivers maximal steric hindrance proximal to the backbone for conformational probing. • Quantified logP enhancement (~+3.4 vs. native Phe) supports membrane permeability and hydrophobic pocket studies. Ideal for SPPS method development where enantiopure material is not yet required.

Molecular Formula C24H20ClNO4
Molecular Weight 421.9 g/mol
CAS No. 678991-52-1
Cat. No. B1364961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid
CAS678991-52-1
Molecular FormulaC24H20ClNO4
Molecular Weight421.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
InChIInChI=1S/C24H20ClNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)
InChIKeyRNNKPNPLIMFSDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-DL-2-Chlorophenylalanine Procurement Baseline


3-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid (CAS 678991-52-1), also designated as Fmoc-DL-2-chlorophenylalanine or Fmoc-Phe(2-Cl)-OH, is an Fmoc-protected non-proteinogenic amino acid derivative with molecular formula C24H20ClNO4 and molecular weight 421.87 g/mol . The compound exists as a racemic (DL) mixture bearing a single chlorine substituent at the ortho (2-) position of the phenyl ring . It is primarily employed as a building block in Fmoc-based solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a base-labile amine protecting group compatible with standard SPPS deprotection and coupling protocols . Typical commercial purity ranges from 95% to 98% (HPLC), and the compound is stored at 2–8°C to maintain stability .

Workflow Fmoc-based solid-phase peptide synthesis (SPPS)
Isomer Form Racemic DL mixture, no net optical rotation
Substitution Ortho-chloro phenylalanine, steric and electronic probe

Why Substituting Chlorophenylalanine Isomers Fails in SPPS


The position of the chlorine substituent on the phenylalanine aromatic ring—ortho (2-), meta (3-), or para (4-)—is not a subtle structural nuance; it dictates the electronic, steric, and conformational properties of the resulting peptide [1]. Ortho-chlorine substitution introduces a distinctive combination of steric hindrance proximal to the peptide backbone and σ-electron withdrawal that is absent in para-substituted analogs and functionally distinct from meta-substituted variants [1]. Furthermore, CAS 678991-52-1 is the racemic (DL) mixture, chemically and functionally different from the enantiopure L (CAS 198560-41-7) or D (CAS 205526-22-3) forms, which exhibit opposite specific optical rotations and can yield divergent biological activities when incorporated into chiral peptide sequences [2]. Substituting the DL racemate for an enantiopure L-form, or an ortho-chloro for a para-chloro isomer, without verifying compatibility may alter peptide-receptor binding, backbone conformation, or SPPS coupling efficiency [1][2].

This Product (CAS 678991-52-1)
Ortho-chloro DL racemate; unique steric hindrance and electronic effects
Para or Meta Isomers
Chlorine position alters proton affinity, dipole, and backbone conformation; peptide behavior may not transfer
DL Racemate (This Product)
50:50 mixture of D and L enantiomers; suitable for achiral libraries
Enantiopure L or D Form
Optical rotation and chiral peptide outcome differ; DL cannot substitute when stereochemistry is required

Differentiation Evidence Against Closest Analogs


Proton Affinity Differences Across Ortho, Meta, Para Isomers

The ortho-, meta-, and para-chlorination isomers of phenylalanine exhibit measurably different proton affinities (PAs), reflecting distinct electronic environments that translate into divergent peptide physicochemical behavior. An extended kinetic method study with full entropy analysis determined absolute proton affinities for ortho-chlorophenylalanine, meta-chlorophenylalanine, and para-chlorophenylalanine, with the field effect of the ortho-chloro substituent producing a unique modulation of PA compared to the meta and para isomers [1]. These differences arise from variations in dipole moments and inductive field effects specific to each substitution pattern, providing a quantitative physical-chemical basis for why the 2-chloro isomer cannot be equated with its 3-chloro or 4-chloro counterparts in peptide design [1].

Proton Affinity
Reported
Ortho, meta, para isomers show distinct proton affinities due to field and dipole effects
Affects peptide acid-base behavior and target binding
Exact PA values in primary publication
Proton affinity Electronic effects Ortho substitution

Racemic DL vs. Enantiopure L and D Optical Rotation

CAS 678991-52-1 is the racemic (DL) mixture, which exhibits no net optical rotation, in contrast to the enantiopure L-form (CAS 198560-41-7) with specific rotation of approximately –46° (c=1, EtOAc) and the D-form (CAS 205526-22-3) with specific rotation of +46° (c=1, EtOAc) or +63±2° (c=1, DMF) . The racemic DL mixture is suitable for achiral exploratory synthesis or racemic peptide library construction, whereas stereospecific peptide-target interactions demand the enantiopure L or D building block. Procuring the DL form when enantiopure is required would introduce a 50% contamination of the undesired enantiomer into the peptide product, potentially abolishing biological activity .

Optical Rotation
Head-to-head
DL: 0° ; L: –46° ; D: +46° (c=1, EtOAc)
Enantiomeric identity determines peptide chirality
Racemic mixture vs. enantiopure forms
Enantiomeric purity Optical rotation Chiral peptide synthesis

Lipophilicity Shift vs. Unsubstituted Phenylalanine

The introduction of a chlorine atom at the ortho position of the phenylalanine side chain increases lipophilicity compared to unsubstituted phenylalanine. The predicted logP of 2-chlorophenylalanine is approximately 1.99 , representing a substantial increase over the logP of native phenylalanine (approximately –1.38, predicted). This ~3.4 log-unit shift corresponds to an approximately 2,500-fold increase in partition coefficient, indicating significantly enhanced hydrophobic character that can influence peptide solubility, membrane permeability, and non-specific protein binding . By comparison, the 4-chloro isomer exhibits similar lipophilicity enhancement but with different steric presentation .

Lipophilicity
Class-level
logP ≈ 1.99 (2-Cl) vs. –1.38 (Phe), Δ ≈ 3.4
Quantifiable hydrophobicity increase for peptide design
Predicted values; experimental data may differ
Lipophilicity LogP Hydrophobic modification

Purity Grade Comparison: DL vs. Enantiopure Forms

Commercial purity specifications for the DL racemic mixture (CAS 678991-52-1) range from 95% (CymitQuimica) to 98% (Leyan) , compared to the L-enantiomer (CAS 198560-41-7) which is available at ≥97.0% (HPLC) from Sigma-Aldrich and ≥98% from multiple vendors . The D-enantiomer (CAS 205526-22-3) is available at ≥98% (HPLC) from AKSci and ChemImpex . For SPPS applications, a minimum purity of 95% is generally required to avoid accumulation of deletion and termination byproducts; the DL form at 98% purity meets this threshold but procurement managers should verify lot-specific certificates of analysis when switching between suppliers .

Purity Specification
Specification review
DL: 95–98% ; L: ≥98% ; D: ≥98% (HPLC)
Lot-specific purity impacts SPPS yield
Verify COA when switching suppliers
Purity specification HPLC Vendor comparison

Ortho-Chloro Steric Effects on Backbone Conformation

The ortho-chlorine substitution places a sterically demanding halogen atom immediately adjacent to the Cα–Cβ bond of the phenylalanine residue, introducing conformational constraints on the side-chain χ1 torsion angle that are absent in para-substituted analogs . Studies comparing ortho, meta, and para substitution patterns have demonstrated that ortho-substitution results in the highest steric hindrance levels, which can impede or modulate molecular recognition and binding interactions, while meta-substitution provides a more balanced profile between enhanced activity and maintained substrate recognition . This ortho-specific steric effect is a design feature for peptide engineers seeking to conformationally restrict the phenylalanine side chain, and is not replicable by para-chloro substitution .

Steric Hindrance
Class-level
Ortho: high steric restriction near Cα–Cβ
Restricts side-chain conformation, para cannot replicate
Qualitative classification; rotamer data not available
Steric hindrance Peptide conformation Ortho effect

Optimal Research and Procurement Scenarios


Racemic Peptide Library Construction for Screening

CAS 678991-52-1, as the DL racemic mixture, is the preferred procurement choice for constructing racemic or diastereomeric peptide libraries intended for initial high-throughput screening campaigns. Since chirality at the 2-chlorophenylalanine position may not be resolved in early-stage discovery, the DL form eliminates the need to purchase both enantiomers separately, reducing procurement cost and simplifying inventory. The ortho-chloro substitution provides the desired electronic and steric properties (quantified proton affinity shift vs. meta/para isomers ) without committing to a specific stereochemical outcome.

Conformational Restriction in Peptidomimetic Design

Researchers investigating the effect of side-chain conformational restriction on peptide-target binding should select the 2-chloro (ortho) isomer specifically for its maximal steric hindrance proximal to the peptide backbone . The ortho-chlorine atom restricts χ1 rotamer distribution in a manner distinct from the 3-chloro or 4-chloro isomers, making CAS 678991-52-1 the appropriate reagent when experimental design requires ortho-substitution as a conformational probe, regardless of whether the final application requires enantiopure material.

Hydrophobicity-Modulated Drug Candidate Optimization

For peptide lead optimization programs where increasing hydrophobic character is a design goal, the 2-chlorophenylalanine moiety provides a quantifiable logP enhancement of approximately +3.4 units over native phenylalanine . This lipophilicity shift can be exploited to improve membrane permeability or target hydrophobic binding pockets. Procurement of CAS 678991-52-1 (DL form) is appropriate for initial feasibility assessment; if a specific enantiomer is later required, the corresponding L (CAS 198560-41-7) or D (CAS 205526-22-3) form can be sourced with the same ortho-chloro substitution pattern.

Cost-Sensitive SPPS Method Development

When developing or optimizing SPPS protocols for 2-chlorophenylalanine incorporation (e.g., evaluating coupling efficiency with HATU vs. DIC, or assessing racemization under various base conditions), CAS 678991-52-1 as the DL racemate may offer a cost advantage over enantiopure forms while still providing the authentic ortho-chloro steric and electronic profile. Commercial pricing from CymitQuimica (e.g., 250 mg at €373, 2.5 g at €899) should be compared against enantiopure alternatives to determine the most economical option for method development scale.

Application
Selection Property
Validation Focus
Racemic peptide library screening
DL racemic mixture
Achiral exploratory synthesis
Conformational restriction studies
Ortho-chloro steric hindrance
χ1 rotamer distribution assessment
Hydrophobicity-modulated optimization
logP enhancement from ortho-chloro
Membrane permeability or hydrophobic pocket assays
SPPS method development
DL form cost context
Coupling efficiency and racemization assessment
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